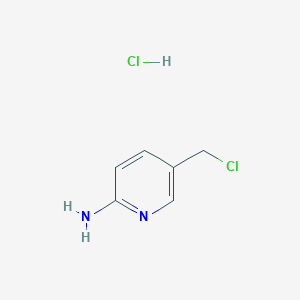
(3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone, also known as DPPM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrazolone derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of (3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, (3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone has been shown to inhibit the activity of the enzyme, glycogen synthase kinase 3β (GSK-3β), which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
(3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. Studies have also shown that (3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone can regulate the expression of certain genes that are involved in cell growth and proliferation, as well as the immune response.
実験室実験の利点と制限
One of the main advantages of using (3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of using (3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on (3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone, including the development of new cancer therapies, the investigation of its potential as an anti-inflammatory and antioxidant agent, and the exploration of its effects on other diseases and conditions. Additionally, further studies are needed to fully understand the mechanism of action of (3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone and to optimize its pharmacological properties for use in clinical settings.
合成法
The synthesis of (3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone involves a multi-step process that begins with the reaction of 4-ethoxybenzaldehyde with 3,5-dimethyl-4-phenylsulfanyl-1H-pyrazole-1-carboxylic acid hydrazide. This reaction produces the intermediate compound, (3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)hydrazinecarboxamide, which is then further reacted with acetic anhydride and triethylamine to yield the final product, (3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone.
科学的研究の応用
(3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment, where (3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone has been shown to have anti-tumor properties. Studies have also shown that (3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
特性
IUPAC Name |
(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-4-24-17-12-10-16(11-13-17)20(23)22-15(3)19(14(2)21-22)25-18-8-6-5-7-9-18/h5-13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKVFLQVHPCLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)SC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2674951.png)
![Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2674954.png)

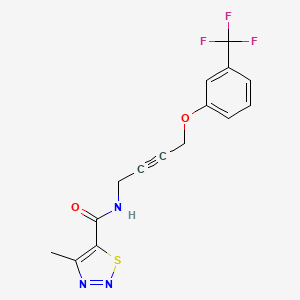
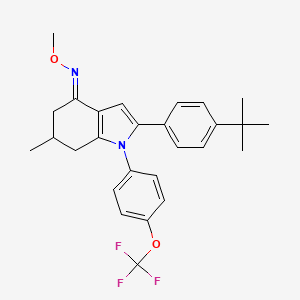
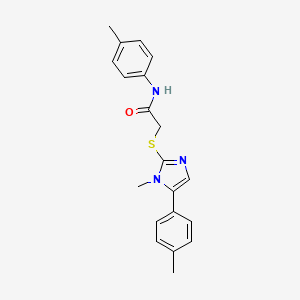
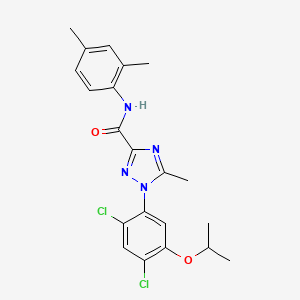
![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile](/img/structure/B2674968.png)
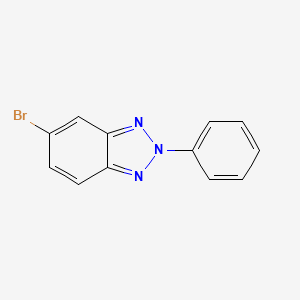
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2674970.png)
![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetic acid hydrochloride](/img/structure/B2674971.png)

